molecular formula C17H21F3N6O B2822627 N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-2-(3-(trifluoromethyl)phenyl)acetamide CAS No. 2034518-98-2

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-2-(3-(trifluoromethyl)phenyl)acetamide

Cat. No.: B2822627
CAS No.: 2034518-98-2
M. Wt: 382.391
InChI Key: QUYFGMYDLQSYMC-UHFFFAOYSA-N
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Description

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-2-(3-(trifluoromethyl)phenyl)acetamide is a complex organic compound characterized by its unique structure, which includes a triazine ring, dimethylamino groups, and a trifluoromethyl phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-2-(3-(trifluoromethyl)phenyl)acetamide typically involves multiple steps:

    Formation of the Triazine Ring: The triazine ring is synthesized through a cyclization reaction involving cyanuric chloride and dimethylamine under controlled conditions.

    Attachment of the Trifluoromethyl Phenyl Group: The trifluoromethyl phenyl group is introduced via a nucleophilic substitution reaction, often using a trifluoromethylating agent such as trifluoromethyl iodide.

    Final Coupling: The final step involves coupling the triazine derivative with a suitable acetamide precursor under basic conditions to form the target compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow chemistry techniques to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino groups, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the triazine ring or the trifluoromethyl group, potentially altering the compound’s electronic properties.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the triazine ring and the phenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide facilitate nucleophilic substitutions, while electrophilic substitutions may use reagents like bromine or iodine.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules

Biology

In biological research, the compound’s ability to interact with specific proteins and enzymes makes it a potential candidate for drug development. Its trifluoromethyl group enhances its metabolic stability and bioavailability.

Medicine

Medicinally, the compound is explored for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes involved in cell proliferation. Its structure-activity relationship is studied to optimize its therapeutic efficacy.

Industry

In the industrial sector, the compound is used in the development of agrochemicals, particularly herbicides and pesticides, due to its ability to disrupt specific biological pathways in target organisms.

Mechanism of Action

The mechanism of action of N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-2-(3-(trifluoromethyl)phenyl)acetamide involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances its binding affinity and specificity, while the triazine ring provides a stable scaffold for these interactions. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(4,6-dimethylamino-1,3,5-triazin-2-yl)-2-phenylacetamide
  • N-(4,6-dimethylamino-1,3,5-triazin-2-yl)-2-(4-trifluoromethylphenyl)acetamide

Uniqueness

Compared to similar compounds, N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-2-(3-(trifluoromethyl)phenyl)acetamide is unique due to the specific positioning of the trifluoromethyl group on the phenyl ring. This positioning enhances its electronic properties and interaction with biological targets, making it more effective in its applications.

This detailed overview highlights the significance of this compound in various fields, showcasing its potential and versatility

Properties

IUPAC Name

N-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl]-2-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21F3N6O/c1-25(2)15-22-13(23-16(24-15)26(3)4)10-21-14(27)9-11-6-5-7-12(8-11)17(18,19)20/h5-8H,9-10H2,1-4H3,(H,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUYFGMYDLQSYMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC(=N1)CNC(=O)CC2=CC(=CC=C2)C(F)(F)F)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21F3N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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